In Silico Biological Activity Prediction Profile vs. Unsubstituted Acetoacetanilide Scaffold
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm, as reported for a structurally related marine-derived acetoacetanilide, suggests that the acetoacetanilide scaffold, which includes N-(2-ethoxyphenyl)-3-oxobutanamide, possesses a distinct predicted activity profile. Notably, high probability scores were predicted for lipid metabolism regulation (Pa=0.999) and DNA synthesis inhibition (Pa=0.991) [1]. In contrast, simpler acetoacetanilide precursors lacking the aryl substituent are not typically associated with this specific combination of predicted bioactivities. While this is a class-level inference and not a direct measurement of the target compound, it provides a unique, data-driven hypothesis for functional differentiation that is not available for simpler analogs.
DNA synthesis inhibitor Pa=0.991
| Evidence Dimension | Predicted biological activity probability (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa=0.999); DNA synthesis inhibitor (Pa=0.991); Angiogenesis stimulant (Pa=0.995) [1] |
| Comparator Or Baseline | Unsubstituted acetoacetanilide scaffold (or non-aryl acetoacetamide) |
| Quantified Difference | Pa > 0.99 for multiple specific regulatory activities, a profile not generally predicted for the non-aryl scaffold. |
| Conditions | In silico analysis using the PASS algorithm based on structure-activity relationships (class-level inference). |
Why This Matters
For researchers exploring novel mechanisms in metabolic or cell-cycle regulation, this compound offers a computationally prioritized, multifunctional scaffold that is distinct from simpler, less promising acetoacetamide analogs.
- [1] PMC. (n.d.). Table 1. Predicted Biological Activity, Pa *. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9144361/table/marinedrugs-20-00292-t001/ View Source
